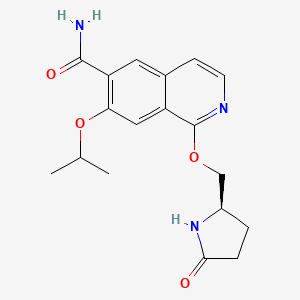![molecular formula C8H7ClN2O B12867626 (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol is an organic compound with the chemical formula C8H7ClN2O. It is a solid substance that appears white to light yellow in color . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological properties, including antimicrobial, antiviral, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol typically involves a two-step one-pot method. This method starts with the reaction of heterocyclic amines, such as 2-aminopyridine, with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates in near quantitative yields. These intermediates are then condensed with active electrophiles like ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone in the same flask without isolation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route provides a practical approach for large-scale synthesis due to its simplicity and high yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Its anti-inflammatory and antiparasitic activities are being explored for potential therapeutic applications.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets and pathways. It acts as a ligand for major inhibitory neurotransmitter receptors, which may explain its anticonvulsant and anti-inflammatory effects . The compound’s ability to inhibit DNA oxidation and quench radicals also contributes to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
- (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
- (8-Chloroimidazo[1,2-a]pyridin-6-yl)methanol
Uniqueness
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological properties. Compared to other similar compounds, it exhibits a broader range of activities, including antimicrobial, antiviral, and anti-inflammatory effects .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
(3-chloroimidazo[1,2-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-4,12H,5H2 |
Clave InChI |
INVCBCVFAPJYMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CN=C2C(=C1)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)
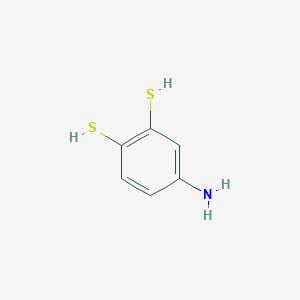
![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)

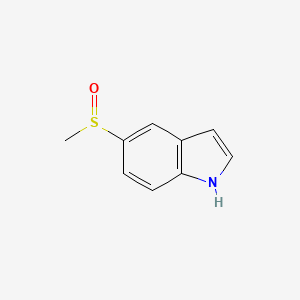
![1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12867568.png)

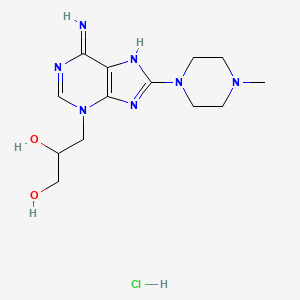
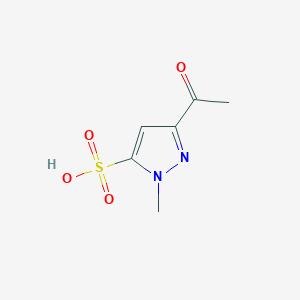
![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)
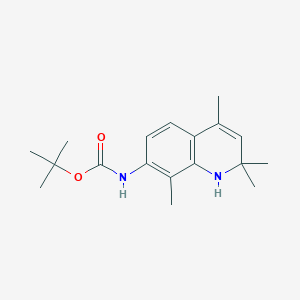
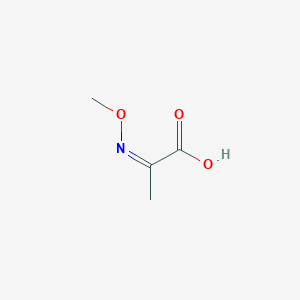
![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)
